molecular formula C11H13N B13608821 1-(Isocyanomethyl)-4-(1-methylethyl)benzene CAS No. 602262-91-9

1-(Isocyanomethyl)-4-(1-methylethyl)benzene

Cat. No.: B13608821
CAS No.: 602262-91-9
M. Wt: 159.23 g/mol
InChI Key: OBOFZHBRWRLFMT-UHFFFAOYSA-N
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Description

1-(Isocyanomethyl)-4-(1-methylethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of an isocyanomethyl group and an isopropyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Isocyanomethyl)-4-(1-methylethyl)benzene can be achieved through several synthetic routes. One common method involves the reaction of 4-(1-methylethyl)benzyl chloride with potassium cyanate in the presence of a suitable solvent, such as acetone or dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (around 80-100°C) to facilitate the formation of the isocyanomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(Isocyanomethyl)-4-(1-methylethyl)benzene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the isocyanomethyl group to an amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene ring.

Scientific Research Applications

1-(Isocyanomethyl)-4-(1-methylethyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Isocyanomethyl)-4-(1-methylethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The isocyanomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of enzyme activity or receptor function. This interaction can affect various biochemical pathways and cellular processes, making the compound valuable for studying molecular mechanisms and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    1-Isopropyl-4-methylbenzene (p-cymene): Similar in structure but lacks the isocyanomethyl group.

    1-(Isocyanomethyl)-4-methylbenzene: Similar but has a methyl group instead of an isopropyl group.

Uniqueness

1-(Isocyanomethyl)-4-(1-methylethyl)benzene is unique due to the presence of both the isocyanomethyl and isopropyl groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry.

Properties

CAS No.

602262-91-9

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

1-(isocyanomethyl)-4-propan-2-ylbenzene

InChI

InChI=1S/C11H13N/c1-9(2)11-6-4-10(5-7-11)8-12-3/h4-7,9H,8H2,1-2H3

InChI Key

OBOFZHBRWRLFMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C[N+]#[C-]

Origin of Product

United States

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